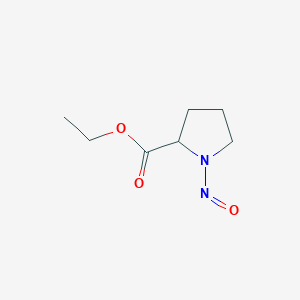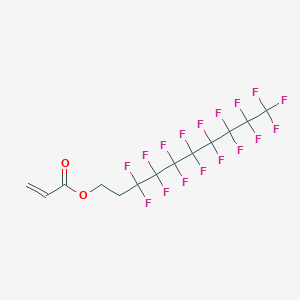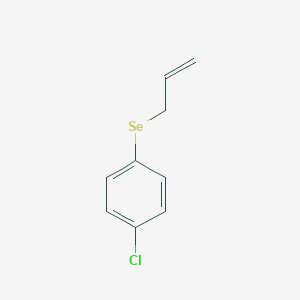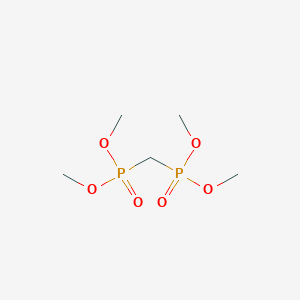
エチル N-(6-プロピルスルファニル-1H-ベンゾイミダゾール-2-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as Albendazole Impurity 4, highlighting its relevance in pharmaceutical research .
科学的研究の応用
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It serves as an impurity standard in the quality control of pharmaceutical products, particularly those containing benzimidazole derivatives.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, also known as Ethyl Albendazole , is a derivative of Albendazole Given its relation to albendazole, it’s likely that it targets parasitic worms, specifically their tubulin protein .
Mode of Action
Albendazole, a related compound, works by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This leads to degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production .
Biochemical Pathways
Based on the mode of action of albendazole, it can be inferred that the compound affects the microtubule formation pathway in parasitic worms, leading to their immobilization and death .
Result of Action
Based on the action of albendazole, it can be inferred that the compound causes degenerative alterations in the tegument and intestinal cells of the worm, leading to diminished energy production and ultimately, the immobilization and death of the parasite .
準備方法
The synthesis of O-Desmethyl-O-ethylAlbendazole involves several steps. One common method includes the reaction of 6-propylsulfanyl-1H-benzimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product’s purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.
類似化合物との比較
Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate can be compared with other benzimidazole derivatives, such as:
Albendazole: A widely used antiparasitic drug with a similar core structure but different substituents.
Mebendazole: Another antiparasitic agent with a benzimidazole backbone, used to treat various parasitic infections.
Thiabendazole: Known for its antifungal and antiparasitic properties, it shares structural similarities with O-Desmethyl-O-ethylAlbendazole.
The uniqueness of O-Desmethyl-O-ethylAlbendazole lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQMOQWGJCZGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














